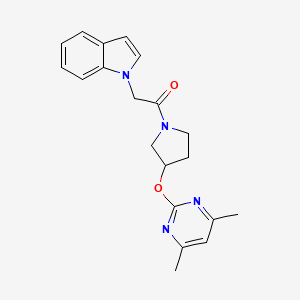
5-(Tributylstannyl)isothiazole
Übersicht
Beschreibung
5-(Tributylstannyl)isothiazole is a chemical compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles. This compound is characterized by the presence of a tributylstannyl group attached to the isothiazole ring. Isothiazoles are known for their unique properties due to the presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship, making them valuable in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 5-(tributylstannyl)isothiazole typically involves the reaction of isothiazole derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where an organostannane (tributylstannyl compound) reacts with an electrophilic partner, such as an aryl or vinyl halide, in the presence of a palladium catalyst. The reaction conditions often include the use of a base and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the coupling process.
Analyse Chemischer Reaktionen
5-(Tributylstannyl)isothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different isothiazole derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
5-(Tributylstannyl)isothiazole has several applications in scientific research, including:
Medicinal Chemistry: Isothiazole derivatives are widely used in the design and synthesis of biologically active compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: Isothiazole derivatives are explored for their potential use in materials science, including the development of new polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5-(tributylstannyl)isothiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the isothiazole ring. The tributylstannyl group acts as a nucleophilic partner in reactions, facilitating the formation of new bonds. The isothiazole ring’s unique electronic properties allow it to interact with different molecular targets, making it useful in the synthesis of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
5-(Tributylstannyl)isothiazole can be compared with other similar compounds, such as:
Thiazoles: Thiazoles are similar to isothiazoles but have the sulfur and nitrogen atoms in a different arrangement.
Isoxazoles: Isoxazoles have an oxygen atom instead of sulfur in the five-membered ring.
Benzoisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, which can enhance their stability and reactivity.
Eigenschaften
IUPAC Name |
tributyl(1,2-thiazol-5-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMGRUTPCHAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
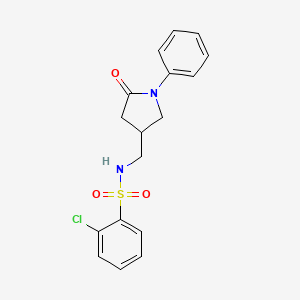
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2968861.png)
![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)
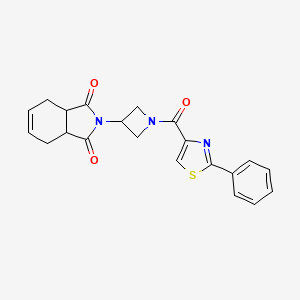
![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)
![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)
![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B2968869.png)
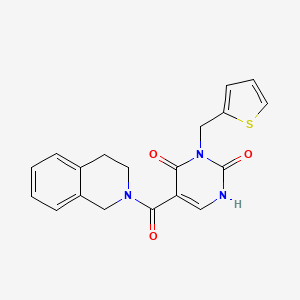
![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)
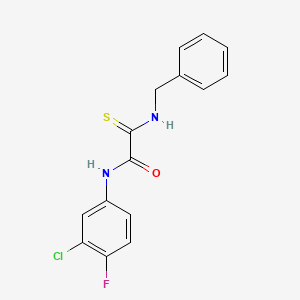
![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)
